2-(2-Bromopyridin-3-yl)acetic acid
Overview
Description
2-(2-Bromopyridin-3-yl)acetic acid: is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is an important intermediate in the synthesis of various compounds and has been used for a variety of purposes, including as a reagent in chemical synthesis, a ligand in coordination chemistry, and a catalyst in organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopyridin-3-yl)acetic acid typically involves the bromination of pyridine derivatives. One common method is the bromination of 3-pyridineacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to 100°C.
Major Products Formed
Substitution: Formation of azides, nitriles, or amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-(2-Bromopyridin-3-yl)acetic acid has diverse applications in scientific research, including:
Medicinal Chemistry: Used in the synthesis of novel heterocyclic compounds with potential biological activities.
Chemical Synthesis: Serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals, which can be used as catalysts in various chemical reactions.
Material Science: Utilized in the synthesis of materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2-Bromopyridin-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. For example, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways involved vary depending on the specific compound synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler brominated pyridine derivative used in similar chemical reactions and applications.
3-Bromopyridine-2-carboxylic acid: Another brominated pyridine derivative with similar reactivity and applications.
2-Chloropyridine-3-acetic acid: A chlorinated analog with similar chemical properties and applications.
Uniqueness
2-(2-Bromopyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and coordination complexes .
Properties
IUPAC Name |
2-(2-bromopyridin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFJMOYWRSHXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227578-15-5 | |
Record name | 2-(2-bromopyridin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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